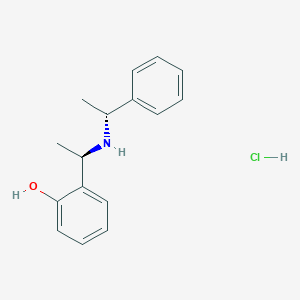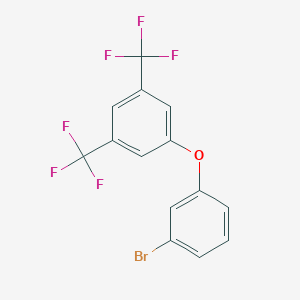
2-(p-Tolyl)but-1-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)but-1-en-1-one is an organic compound with the molecular formula C11H12O. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(p-Tolyl)but-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzeneacetyl chloride with α-ethyl-4-methylbenzene in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)but-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)but-1-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)but-1-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
2-(p-Tolyl)but-1-en-1-one can be compared with other chalcone derivatives:
Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.
4-Methylchalcone: A derivative with a methyl group on the aromatic ring.
2-(4-Methoxyphenyl)but-1-en-1-one: A compound with a methoxy group on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
InChI |
InChI=1S/C11H12O/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7H,3H2,1-2H3 |
Clave InChI |
YIXZOJGXMVFBRU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


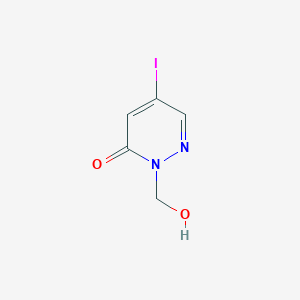
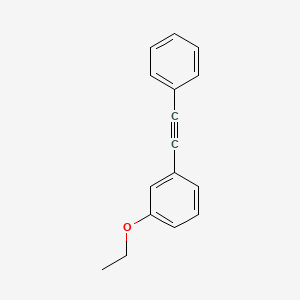
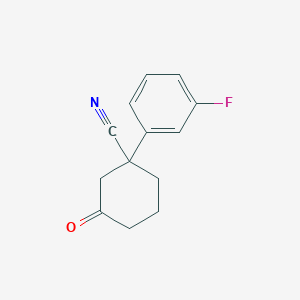
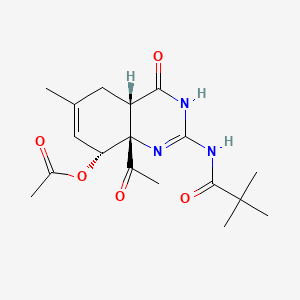
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
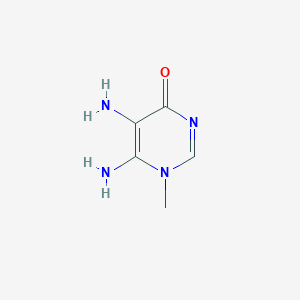
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
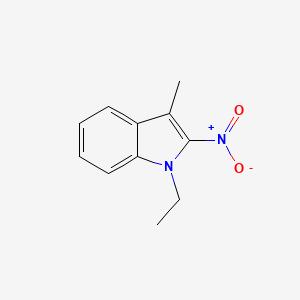
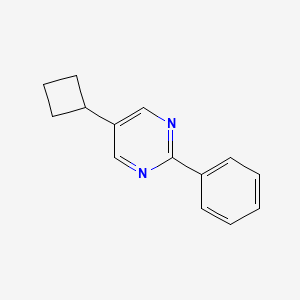
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
